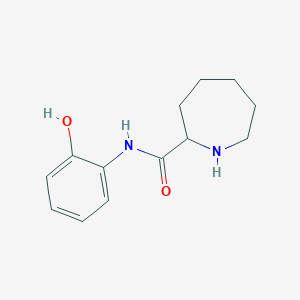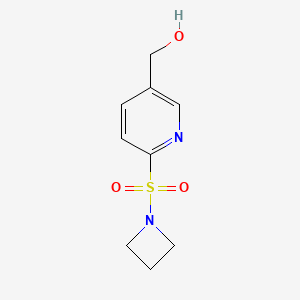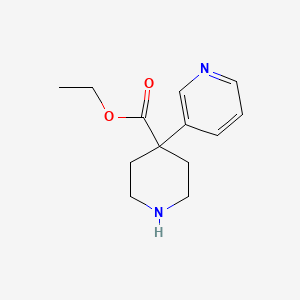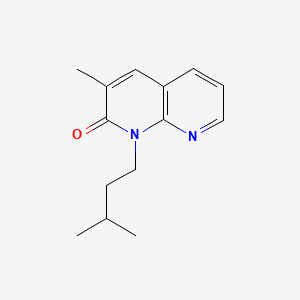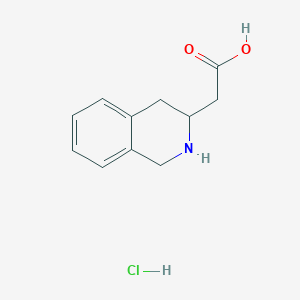
7-Chloro-2-(pyridin-2-yl)indoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-2-(pyridin-2-yl)indoline is a heterocyclic compound that features both an indoline and a pyridine ring. The presence of a chlorine atom at the 7th position of the indoline ring and a pyridin-2-yl group makes this compound unique. Indoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-(pyridin-2-yl)indoline typically involves the reaction of 7-chloroindoline with 2-bromopyridine under palladium-catalyzed cross-coupling conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux in a suitable solvent like dimethylformamide (DMF) or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst loading, is crucial for large-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-2-(pyridin-2-yl)indoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under various conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 7-Chloro-2-(pyridin-2-yl)indoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied. For example, in anticancer research, the compound may inhibit certain kinases or interfere with DNA replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-Chloroindoline: Lacks the pyridin-2-yl group.
2-(Pyridin-2-yl)indoline: Lacks the chlorine atom at the 7th position.
7-Bromo-2-(pyridin-2-yl)indoline: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
7-Chloro-2-(pyridin-2-yl)indoline is unique due to the presence of both the chlorine atom and the pyridin-2-yl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
Molekularformel |
C13H11ClN2 |
|---|---|
Molekulargewicht |
230.69 g/mol |
IUPAC-Name |
7-chloro-2-pyridin-2-yl-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H11ClN2/c14-10-5-3-4-9-8-12(16-13(9)10)11-6-1-2-7-15-11/h1-7,12,16H,8H2 |
InChI-Schlüssel |
ZQWVWRMQMHKSHD-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(NC2=C1C=CC=C2Cl)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


